molecular formula C11H8ClNO3 B6617847 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid CAS No. 1540767-94-9

2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid

Cat. No. B6617847
CAS RN: 1540767-94-9
M. Wt: 237.64 g/mol
InChI Key: NSBPFTDQVMMILP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid” is a compound that has gained significant attention in scientific research. It is a type of indole derivative . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology .


Synthesis Analysis

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .


Molecular Structure Analysis

The molecular formula of “2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid” is C11H8ClNO3. Its molecular weight is 237.64 g/mol.


Chemical Reactions Analysis

Indole derivatives are important types of molecules and natural products that play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The compound can be used in the synthesis of indole derivatives, which have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and various disorders in the human body .

Suzuki–Miyaura Coupling

The compound can be used in Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This process is successful due to its mild and functional group tolerant reaction conditions, along with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Synthesis of Tryptophan Dioxygenase Inhibitors

Tryptophan dioxygenase inhibitors are potential anticancer immunomodulators . The compound can be used as a reactant for the synthesis of these inhibitors .

Preparation of Antifungal Agents

The compound can be used in the enantioselective preparation of antifungal agents . This application is particularly important in the development of new treatments for fungal infections .

Synthesis of BACE-1 Inhibitors

BACE-1 inhibitors are potential treatments for Alzheimer’s disease . The compound can be used in the synthesis of indole- and 7-azaindole-1,3-dicarboxamide hydroxyethylamine inhibitors of BACE-1 .

Synthesis of 1,4-Disubstituted-1,2,3-Triazole Derivatives

The compound can be used in a one-pot protocol for the synthesis of 3-formyl-indole clubbed 1,4-disubstituted-1,2,3-triazole derivatives . This process is environmentally friendly, high yielding, and can be accomplished under acceleration of simultaneous ultrasound and microwave irradiation in a very short reaction time .

Synthesis of Bioactive Aromatic Compounds

The compound can be used in the synthesis of various bioactive aromatic compounds containing the indole nucleus . These compounds have shown clinical and biological applications, and they bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Preparation of Antitumor Agents

The compound can be used in the preparation of indolecarboxamide derivatives as antitumor agents . This application is particularly important in the development of new treatments for various types of cancer .

properties

IUPAC Name

2-(5-chloro-3-formylindol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c12-8-1-2-10-9(3-8)7(6-14)4-13(10)5-11(15)16/h1-4,6H,5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBPFTDQVMMILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2CC(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid

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